![molecular formula C13H19N3O B6639698 2-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1-(2-methoxyethyl)guanidine](/img/structure/B6639698.png)
2-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1-(2-methoxyethyl)guanidine
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Overview
Description
2-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1-(2-methoxyethyl)guanidine is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a guanidine derivative, and it has been found to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1-(2-methoxyethyl)guanidine is not fully understood. However, it is believed that this compound exerts its effects by modulating the activity of certain signaling pathways in the body. Specifically, it has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory properties, this compound has also been shown to have antioxidant effects. Additionally, it has been found to have a protective effect on the liver and kidneys.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1-(2-methoxyethyl)guanidine in lab experiments is its potential to provide insights into the mechanisms underlying various diseases and conditions. However, there are also some limitations to using this compound, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 2-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1-(2-methoxyethyl)guanidine. One area of focus is on further elucidating its mechanism of action, which could provide insights into the development of novel therapies for a range of diseases and conditions. Additionally, there is potential for the development of new derivatives of this compound that could have even greater efficacy and fewer side effects. Finally, there is a need for further research on the safety and toxicity of this compound, particularly in the context of long-term use.
In conclusion, this compound is a compound with significant potential for scientific research applications. Its neuroprotective, anti-inflammatory, and antioxidant properties make it a promising candidate for the development of novel therapies for a range of diseases and conditions. However, further research is needed to fully understand its mechanism of action and to ensure its safety and efficacy.
Synthesis Methods
The synthesis of 2-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1-(2-methoxyethyl)guanidine is a complex process that involves several steps. The first step involves the synthesis of the bicyclo[4.2.0]octa-1,3,5-triene ring system, which is achieved through the Diels-Alder reaction of cyclopentadiene with maleic anhydride. The resulting product is then subjected to a series of reactions, including reduction, protection, and deprotection, to yield the final product.
Scientific Research Applications
2-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1-(2-methoxyethyl)guanidine has been found to have several potential applications in scientific research. One of the most promising applications is in the field of neuroscience, where it has been shown to have neuroprotective effects. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
2-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1-(2-methoxyethyl)guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-17-7-6-15-13(14)16-9-11-8-10-4-2-3-5-12(10)11/h2-5,11H,6-9H2,1H3,(H3,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FILSBYOZEYXKNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=NCC1CC2=CC=CC=C12)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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